4-(Aminomethyl)thiazole hydrochloride
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Overview
Description
4-(Aminomethyl)thiazole hydrochloride is a heterocyclic organic compound that contains a thiazole ring substituted with an aminomethyl group. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds . The hydrochloride salt form enhances the solubility and stability of the compound, making it suitable for various applications in scientific research and industry.
Scientific Research Applications
4-(Aminomethyl)thiazole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its neuroprotective, anti-inflammatory, and anticancer properties.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Safety and Hazards
Future Directions
The development of anticancer drug resistance has significantly restricted the clinical efficacy of the most commonly prescribed anticancer drugs . Therefore, investigating small molecule antitumor agents, such as 2-aminothiazole derivatives, which could decrease drug resistance and reduce unpleasant side effects, is desirable . The 2-aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research .
Mechanism of Action
Target of Action
Thiazole derivatives, including 4-(Aminomethyl)thiazole hydrochloride, have been found to exhibit significant biological activity against various bacteria and pathogens . They are known to interfere with diverse bacterial targets, including DNA gyrase, topoisomerase IV, biofilm formation, cell wall permeability, and tryptophanyl-tRNA synthetase .
Mode of Action
Thiazole derivatives are known to interact with their targets through weak interactions with receptors and enzymes in the biological system . For example, some thiazole derivatives have been found to inhibit Traf2- and Nck-interacting kinase (TNIK), a regulator of the Wnt signaling pathway .
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways. For instance, they have been found to inhibit the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation . They also interfere with the function of DNA gyrase and topoisomerase IV, enzymes that are essential for bacterial DNA replication .
Pharmacokinetics
Thiazole derivatives are known to have good gastrointestinal absorption and can permeate the blood-brain barrier .
Result of Action
The result of the action of this compound is likely to depend on its specific targets and mode of action. Thiazole derivatives have been found to exhibit antibacterial, anticancer, anti-tuberculous, antioxidant, and anti-inflammatory activities . For example, some thiazole derivatives have shown cytotoxic activity against human tumor cell lines .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . These interactions can lead to a variety of biochemical reactions, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Cellular Effects
Thiazole derivatives have been reported to have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4-(Aminomethyl)thiazole hydrochloride is not well-defined due to the lack of specific studies. Thiazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)thiazole hydrochloride typically involves the reaction of thiazole with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pH, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-(Aminomethyl)thiazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Comparison with Similar Compounds
2-Aminothiazole: Shares the thiazole ring but differs in the position of the amino group.
4-Methylthiazole: Similar structure but with a methyl group instead of an aminomethyl group.
Uniqueness: 4-(Aminomethyl)thiazole hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrochloride salt form also enhances its solubility and stability, making it more versatile for various applications .
Properties
IUPAC Name |
1,3-thiazol-4-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S.ClH/c5-1-4-2-7-3-6-4;/h2-3H,1,5H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKXTRRWXZPGDS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625847 |
Source
|
Record name | 1-(1,3-Thiazol-4-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90625847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117043-86-4 |
Source
|
Record name | 1-(1,3-Thiazol-4-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90625847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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